Cas no 1483329-91-4 (1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid)

1-(2-Bromophenyl)methylcyclopropane-1-carboxylic acid is a brominated cyclopropane derivative with a carboxylic acid functional group, offering versatile utility in synthetic organic chemistry. Its structure combines a sterically constrained cyclopropane ring with a reactive 2-bromophenyl substituent, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Negishi couplings, as well as cyclopropane ring-opening transformations. The carboxylic acid moiety enhances its applicability in further derivatization, including amidation or esterification. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique scaffold can contribute to the development of bioactive molecules. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid structure
1483329-91-4 structure
Product name:1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid
CAS No:1483329-91-4
MF:C11H11BrO2
Molecular Weight:255.107842683792
MDL:MFCD21669748
CID:4601816
PubChem ID:66023747

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
    • AT27284
    • 1-(2-BROMOBENZYL)CYCLOPROPANE-1-CARBOXYLIC ACID
    • Z2205958478
    • 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid
    • MDL: MFCD21669748
    • インチ: 1S/C11H11BrO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
    • InChIKey: ASQCLJFZUGUWFP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CC1(C(=O)O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 37.3

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid Security Information

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-219795-0.1g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
0.1g
$317.0 2023-09-16
Chemenu
CM407651-500mg
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%+
500mg
$778 2023-02-17
Enamine
EN300-219795-0.05g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
0.05g
$212.0 2023-09-16
Enamine
EN300-219795-10.0g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
10g
$3929.0 2023-06-08
Aaron
AR01ALXY-5g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
5g
$3669.00 2023-12-16
1PlusChem
1P01ALPM-2.5g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
2.5g
$2276.00 2024-06-20
Aaron
AR01ALXY-1g
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
1g
$1282.00 2025-02-09
1PlusChem
1P01ALPM-100mg
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
100mg
$388.00 2025-03-19
1PlusChem
1P01ALPM-1g
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
1g
$1051.00 2025-03-19
1PlusChem
1P01ALPM-5g
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid
1483329-91-4 95%
5g
$3338.00 2024-06-20

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid 関連文献

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acidに関する追加情報

Professional Introduction to 1-(2-bromophenyl)methylcyclopropane-1-carboxylic Acid (CAS No. 1483329-91-4)

1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid (CAS No. 1483329-91-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both a brominated aromatic ring and a cyclopropane moiety, which are known to enhance its pharmacological potential.

The cyclopropane ring, a three-membered carbon heterocycle, is renowned for its strained geometry, which often contributes to the increased reactivity and binding affinity of the compounds it is part of. In contrast, the 2-bromophenyl group introduces a halogenated aromatic component, which is frequently utilized in medicinal chemistry for its ability to modulate enzyme activity and receptor interactions. The combination of these structural elements in 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid makes it an intriguing candidate for further exploration in drug discovery.

Recent advancements in the field of medicinal chemistry have highlighted the importance of structural diversity in the development of novel therapeutic agents. The presence of both bromine and cyclopropane functionalities in this compound suggests its potential utility in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated that cyclopropane derivatives can exhibit significant activity against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain management.

In addition to its pharmacological relevance, 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid has been explored as a key intermediate in synthetic organic chemistry. The bromine atom on the phenyl ring provides a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the rapid construction of complex molecular architectures. Such synthetic versatility is crucial for generating libraries of compounds for high-throughput screening and identifying lead candidates with desired pharmacological properties.

The compound's potential applications extend to the field of materials science, where its unique structural motifs may contribute to the development of novel polymers or functional materials. The cyclopropane ring's strain energy can be harnessed to create materials with enhanced mechanical properties or specific electronic characteristics. Furthermore, the aromatic and halogenated nature of the molecule suggests possible applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Evidence from recent research indicates that derivatives of 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid may exhibit promising biological activities. For example, modifications at the cyclopropane ring have been shown to influence binding interactions with target proteins, potentially leading to improved drug efficacy or selectivity. Similarly, variations around the 2-bromophenyl moiety can fine-tune pharmacokinetic profiles, enhancing absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. Key steps often include bromination of a phenyl derivative followed by cyclopropanation using appropriate methodologies such as metal-catalyzed reactions or photochemical approaches. The precise control over reaction conditions is essential to achieve high yields and purity levels required for pharmaceutical applications.

The growing interest in 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid underscores its significance as a building block in modern drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly vital role in developing innovative treatments for human diseases. Their unique structural features offer opportunities for designing molecules with tailored properties that address unmet medical needs.

In conclusion, 1-(2-bromophenyl)methylcyclopropane-1-carboxylic acid (CAS No. 1483329-91-4) represents a fascinating example of how structural complexity can be leveraged to develop bioactive molecules with diverse applications. Its combination of pharmacological potential and synthetic utility positions it as a valuable asset in both academic research and industrial drug development pipelines.

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